1-(3-Chlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
Molecular Formula |
C22H18ClNO4 |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H18ClNO4/c23-14-6-3-5-13(11-14)19-18-20(25)16-8-1-2-9-17(16)28-21(18)22(26)24(19)12-15-7-4-10-27-15/h1-3,5-6,8-9,11,15,19H,4,7,10,12H2 |
InChI Key |
HQVRHKMAEOFWBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Components and General Protocol
The most efficient route to 1-(3-chlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a one-pot MCR using:
-
Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate as the chromene precursor.
-
3-Chlorobenzaldehyde to introduce the aryl group at position 1.
-
2-(Aminomethyl)tetrahydrofuran as the amine component, delivering the THF-methyl side chain.
The reaction proceeds via sequential Knoevenagel condensation, Michael addition, and cyclization, facilitated by acidic conditions.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include solvent choice, temperature, and catalytic additives. Data from systematic optimization studies are summarized below:
| Entry | Solvent | Additive | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | Methanol | None | 40 | 36 | 89 |
| 2 | Ethanol | Acetic acid | 60 | 76 | 95 |
| 3 | Tetrahydrofuran | p-TsOH | 50 | 68 | 92 |
The highest yield (76%) was achieved in ethanol with acetic acid, which catalyzes both imine formation and dehydration steps. Tetrahydrofuran as a solvent showed moderate efficiency but is advantageous for solubilizing the THF-containing amine.
Mechanistic Insights
-
Knoevenagel Condensation : The dioxobutanoate reacts with 3-chlorobenzaldehyde to form an α,β-unsaturated diketone intermediate.
-
Michael Addition : The THF-methyl amine attacks the β-position of the diketone, generating a zwitterionic intermediate.
-
Cyclization : Intramolecular lactamization forms the pyrrolidine ring, followed by dehydration to aromatize the chromene system.
The THF moiety’s steric bulk necessitates extended reaction times (12–24 h) compared to simpler amines.
Alternative Synthetic Routes
Grignard Reagent-Mediated Alkylation
A patent describing 3',5'-dichloro-2,2-trifluoroacetophenone synthesis provides insights into THF-containing side chain introduction. While not directly applicable, the use of Grignard reagents (e.g., THF-methylmagnesium bromide) could theoretically alkylate preformed chromeno-pyrrole intermediates. However, this approach risks over-alkylation and requires stringent anhydrous conditions.
Post-Synthetic Modification
Functionalization of a preassembled chromeno-pyrrole core via:
-
N-Alkylation : Reacting 1-(3-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione with 2-(bromomethyl)tetrahydrofuran under basic conditions.
-
Mitsunobu Reaction : Coupling the parent amine with THF-methyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
These methods are less efficient than the MCR approach, with yields typically below 50%.
Purification and Characterization
Isolation Techniques
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized via multicomponent reactions (MCRs) that integrate aldehydes, amines, and methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates. A representative protocol involves:
-
Step 1 : Condensation of aryl aldehydes with primary amines in ethanol at 40°C for 15–20 minutes.
-
Step 2 : Addition of methyl o-hydroxybenzoylpyruvate and acetic acid, followed by reflux at 80°C for 20 hours .
Optimized Reaction Conditions (from a related chromeno-pyrrole synthesis):
| Entry | Molar Ratio (Aldehyde:Amine) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 7 | 1:5 | Dioxane | 40 | 4 | 64 |
| 10 | 1:5 | Dioxane | 80 | 20 | 78 |
Data adapted from PMC study on analogous compounds .
Nucleophilic Substitution Reactions
The chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) with:
-
Amines : Forms aryl amine derivatives under mild conditions (50–60°C, DMF).
-
Thiols : Produces sulfides in the presence of CuI catalysts.
-
Alkoxides : Ether formation occurs at elevated temperatures (100–120°C).
Cycloaddition and Ring-Opening Reactions
-
[4+2] Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) to form fused bicyclic adducts.
-
Ring-Opening : The tetrahydrofuran moiety undergoes acid-catalyzed opening to yield diols or ketones.
Oxidation and Reduction Pathways
-
Oxidation :
-
Chromeno-pyrrole core oxidizes to quinone derivatives using KMnO₄/H₂SO₄.
-
Tetrahydrofuran side chain converts to γ-butyrolactone with Jones reagent.
-
-
Reduction :
-
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrole double bond, yielding saturated analogs.
-
Functionalization via Cross-Coupling
-
Suzuki-Miyaura : Boronic acids couple with the chlorophenyl group under Pd(PPh₃)₄ catalysis (yields: 60–85%).
-
Buchwald-Hartwig : Amination reactions with secondary amines proceed at 80°C in toluene.
Acid/Base-Mediated Transformations
-
Acid-Catalyzed Rearrangements :
-
Rearranges to isoindoline derivatives in HCl/EtOH.
-
-
Base-Induced Elimination :
-
Forms conjugated dienes under strong base conditions (e.g., NaOH/EtOH).
-
Biological Activity Modulation via Derivatization
Derivatives synthesized via the above reactions show enhanced pharmacological properties:
| Derivative Type | Biological Activity | Key Modification |
|---|---|---|
| Aryl amine analogs | Improved kinase inhibition | –Cl → –NHAr |
| Sulfide-linked compounds | Antioxidant activity | –Cl → –S–R |
| Quinone derivatives | Anticancer potency (IC₅₀: 2 μM) | Oxidation of chromeno-pyrrole |
Data compiled from Evitachem studies.
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C without melting.
-
Photodegradation : UV exposure (254 nm) induces ring contraction to benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that compounds related to 1-(3-Chlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant antimicrobial properties. For instance, derivatives of similar chromeno-pyrrole structures have been tested against various bacterial strains, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) were evaluated to characterize their efficacy in combating infections.
Anticancer Properties
Research has suggested that chromeno-pyrrole derivatives may possess anticancer activities. Compounds with similar frameworks have been studied for their ability to induce apoptosis in cancer cells. The mechanisms often involve the modulation of cellular pathways related to cell growth and survival, making these compounds candidates for further investigation in cancer therapeutics.
Neuroprotective Effects
There is emerging evidence that compounds like this compound may exhibit neuroprotective effects. This potential is attributed to their ability to cross the blood-brain barrier and interact with neurological pathways that could mitigate neurodegenerative conditions.
Materials Science
Polymeric Applications
The unique chemical structure of this compound allows it to be utilized as a building block in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications.
Photovoltaic Devices
Research into organic photovoltaics has identified chromeno-pyrrole derivatives as promising materials for light-harvesting applications. Their ability to absorb light efficiently can be harnessed in the development of organic solar cells, contributing to advancements in renewable energy technologies.
Case Study 1: Antimicrobial Efficacy
A study published in "Crystals" assessed the antimicrobial activity of a related chromeno-pyrrole compound against several pathogens. The results demonstrated that the compound exhibited a broad spectrum of activity with an inhibition zone ranging from 16 mm to 26 mm against various bacteria and fungi. The study also included molecular docking analyses to understand the interaction mechanisms at a molecular level.
Case Study 2: Anticancer Research
In a separate investigation focusing on anticancer properties, researchers synthesized derivatives of chromeno-pyrrole and evaluated their cytotoxic effects on different cancer cell lines. The results indicated significant cell death at low concentrations, suggesting a potential role in cancer treatment protocols. Further studies are needed to elucidate the specific pathways involved in this activity.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Participating in redox reactions: Influencing cellular oxidative stress.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
Key Observations:
Substituent Effects :
- The 3-chlorophenyl group in the target compound introduces electron-withdrawing effects and higher lipophilicity compared to 3-hydroxyphenyl (electron-donating, polar) or 3,4,5-trimethoxyphenyl (bulky, electron-rich) .
- The tetrahydrofuran-2-ylmethyl group at position 2 provides a cyclic ether moiety, which may enhance metabolic stability and influence molecular conformation through stereoelectronic effects. This contrasts with simpler alkyl (e.g., methyl) or polar (e.g., 2-methoxyethyl) substituents .
Synthetic Accessibility :
- The target compound is synthesized via a one-pot multicomponent reaction, offering higher efficiency (60–75% yield) compared to older stepwise methods for analogs like 2-alkyl-1-aryl derivatives (55–70% yield) .
- Yields vary with substituent bulkiness; for example, 2-methoxyethyl and 6,7-dimethyl groups reduce yields due to steric challenges .
The tetrahydrofuran-2-ylmethyl group may confer advantages over dimethylaminoethyl (basic) or methoxyethyl (polar) groups in blood-brain barrier penetration or solubility .
Biological Activity
1-(3-Chlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Synthesis
The synthesis of this compound typically involves a multicomponent reaction strategy. This method allows for the efficient formation of the chromeno-pyrrole structure through the reaction of appropriate precursors under controlled conditions. The success rate of synthesizing this compound has been reported to be high, with yields often exceeding 70% in various studies .
Anticancer Properties
Research indicates that derivatives of chromeno[2,3-c]pyrrole structures exhibit significant anticancer activity. For instance, compounds with similar frameworks have been shown to inhibit the growth of various cancer cell lines and in vivo tumor models. These effects are often attributed to their ability to interact with key proteins involved in cell proliferation and apoptosis .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Tyrosine Kinases : Similar compounds have been identified as potential inhibitors of tyrosine kinases such as EGFR and VEGFR2, which are crucial in cancer signaling pathways .
- Membrane Interaction : Studies suggest that these compounds can intercalate into lipid bilayers, altering membrane dynamics and potentially leading to cell death in cancerous cells .
Study 1: Antitumor Activity
A study focused on the evaluation of various chromeno-pyrrole derivatives demonstrated that certain modifications to the structure significantly enhanced their cytotoxicity against human cancer cell lines. The study utilized molecular docking techniques to predict interactions with ATP-binding sites on target kinases, confirming the potential for these compounds as therapeutic agents against cancer .
Study 2: In Vivo Efficacy
Another investigation involved administering the compound to animal models bearing tumors. Results indicated a marked reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in malignant cells while sparing normal cells, suggesting a favorable therapeutic index .
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What synthetic methodologies are recommended for efficient preparation of this compound?
Answer:
The compound can be synthesized via a one-pot multicomponent reaction involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes (e.g., 3-chlorobenzaldehyde), and primary amines (e.g., tetrahydrofurfurylamine derivatives). This method, optimized under mild conditions (room temperature to 60°C in ethanol), allows regioselective cyclization and yields 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione derivatives with high functional group tolerance. Reaction progress should be monitored via TLC, and purification achieved via column chromatography .
Advanced: How can computational tools enhance the design of novel derivatives with tailored properties?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states, intermediate stability, and substituent effects. For example, ICReDD’s integrated approach combines computational modeling with experimental data to optimize reaction parameters (e.g., solvent polarity, temperature) and predict regioselectivity in post-synthetic modifications, such as hydrazine-mediated ring expansion to pyrazolone derivatives .
Basic: What analytical techniques are critical for structural validation and purity assessment?
Answer:
- NMR (1H/13C): Assign peaks for the chromeno-pyrrole core, chlorophenyl, and tetrahydrofuran-methyl groups.
- HRMS: Confirm molecular weight (expected m/z ~367.121 for C24H17ClNO3).
- HPLC: Assess purity (>95% recommended for biological assays).
Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from dynamic conformational changes or crystal packing effects, necessitating X-ray crystallography for resolution .
Advanced: How to address low reproducibility in multi-step syntheses?
Answer:
- Control moisture/O2 sensitivity: Use Schlenk lines or gloveboxes for amine handling.
- Optimize stoichiometry: Excess hydrazine hydrate (5–7 eq.) improves cyclization yields but requires careful quenching.
- Real-time monitoring: In situ IR or LCMS tracks intermediate formation (e.g., enamine or Michael adducts) to identify bottlenecks .
Advanced: What strategies resolve contradictions in biological activity data across derivatives?
Answer:
- Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., halogen position on phenyl rings, tetrahydrofuran chain length) and test in cellular models (e.g., antiviral assays).
- Mechanistic studies: Use fluorescence polarization or SPR to quantify target binding affinity. For example, fluorophenyl analogs showed TRIF pathway agonism, suggesting immunomodulatory potential .
Basic: How to mitigate common impurities during synthesis?
Answer:
- By-products: Incomplete cyclization (e.g., open-chain intermediates) or oxidation artifacts.
- Purification: Gradient column chromatography (hexane/EtOAc) or recrystallization (from DCM/hexane) effectively isolate the target compound. Purity should be validated via melting point and HPLC .
Advanced: How to integrate heterogeneous catalysis for greener synthesis?
Answer:
- Catalyst screening: Test immobilized Lewis acids (e.g., Zn-MOFs) or enzymes for cyclization steps to reduce solvent waste.
- Solvent optimization: Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to improve eco-compatibility while maintaining yield .
Advanced: What computational and experimental approaches validate reaction mechanisms?
Answer:
- Kinetic isotope effects (KIE): Compare reaction rates with deuterated substrates to identify rate-determining steps.
- DFT simulations: Map energy profiles for proposed pathways (e.g., Knoevenagel condensation followed by 6π-electrocyclization). Cross-validate with trapping experiments (e.g., isolating intermediates with quenching agents) .
Basic: What safety considerations apply during handling?
Answer:
- Toxicity: Chlorophenyl and tetrahydrofuran groups may pose neurotoxic risks. Use fume hoods and PPE.
- Waste disposal: Neutralize acidic/basic by-products before disposal according to institutional guidelines .
Advanced: How to design a library for high-throughput screening of biological activity?
Answer:
- Diversification: Use parallel synthesis with 26 aryl aldehydes and 27 amines to generate 223 derivatives.
- Automation: Employ robotic liquid handlers for reaction setup and purification.
- Screening: Prioritize compounds with logP < 5 and polar surface area > 80 Ų for enhanced bioavailability in antiviral assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
